molecular formula C13H12FNOS B3596908 N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B3596908
M. Wt: 249.31 g/mol
InChI Key: ZAAXYWHRAGBIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Fluorophenyl)methyl]-2-(thiophen-2-yl)acetamide is a compound that features a combination of fluorophenyl and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and sulfur atoms in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-fluorobenzylamine with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the thiophene ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Fluorophenyl)methyl]-2-(thiophen-3-yl)acetamide: Similar structure but with the thiophene ring attached at the 3-position.

    N-[(2-Chlorophenyl)methyl]-2-(thiophen-2-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[(2-Fluorophenyl)methyl]-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-[(2-Fluorophenyl)methyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both fluorine and sulfur atoms, which impart distinct electronic and steric properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the thiophene ring contributes to its aromaticity and potential for π-π interactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-12-6-2-1-4-10(12)9-15-13(16)8-11-5-3-7-17-11/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAXYWHRAGBIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.